N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide
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Overview
Description
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide is a compound that features a furan ring, a hydroxypropyl group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anticancer agent due to the presence of the furan ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of novel materials with unique electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to modulation of biological pathways. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the phenylbutanamide moiety can contribute to its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the hydroxypropyl group.
Phenylbutanamide: Lacks the furan ring and hydroxypropyl group.
Hydroxypropyl-furan: Lacks the phenylbutanamide moiety.
Uniqueness
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide is unique due to the combination of the furan ring, hydroxypropyl group, and phenylbutanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(15-10-12-21-13-15)9-11-18-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13,16,19H,4,7-9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVQUGNQNLVGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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